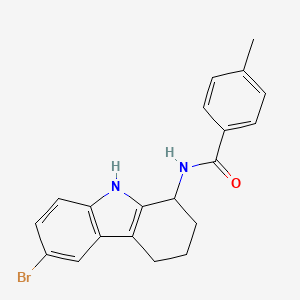![molecular formula C18H15LiN2 B14221553 Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide CAS No. 830326-19-7](/img/structure/B14221553.png)
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is a complex organolithium compound It is characterized by the presence of a naphthalene ring, a pyridine ring, and a lithium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide typically involves the reaction of naphthalene derivatives with pyridine derivatives in the presence of a lithium reagent. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent and to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, with careful control of temperature, pressure, and reaction time. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: The lithium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce naphthalene derivatives with lower oxidation states.
Scientific Research Applications
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of biological systems, especially in understanding the interactions between metal ions and organic molecules.
Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes with various substrates.
Mechanism of Action
The mechanism by which Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide exerts its effects involves the interaction of the lithium ion with the naphthalene and pyridine rings. The lithium ion can coordinate with various functional groups, facilitating reactions such as nucleophilic addition and substitution. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Lithium naphthalenide: A simpler compound with a naphthalene ring and a lithium ion.
Lithium pyridylide: Contains a pyridine ring and a lithium ion.
Lithium phenylmethanide: Features a phenyl ring and a lithium ion.
Uniqueness
Lithium {(E)-[1-(naphthalen-1-yl)ethylidene]amino}(pyridin-4-yl)methanide is unique due to the combination of naphthalene and pyridine rings in its structure. This dual-ring system provides distinct electronic and steric properties, making it more versatile in various chemical reactions compared to simpler organolithium compounds.
Properties
CAS No. |
830326-19-7 |
|---|---|
Molecular Formula |
C18H15LiN2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
lithium;1-naphthalen-1-yl-N-(pyridin-4-ylmethyl)ethanimine |
InChI |
InChI=1S/C18H15N2.Li/c1-14(20-13-15-9-11-19-12-10-15)17-8-4-6-16-5-2-3-7-18(16)17;/h2-13H,1H3;/q-1;+1 |
InChI Key |
MDOPIPKNEAMFRK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=N[CH-]C1=CC=NC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


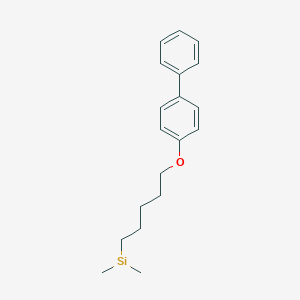

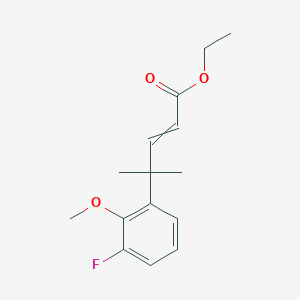
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)

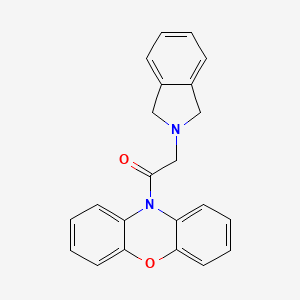
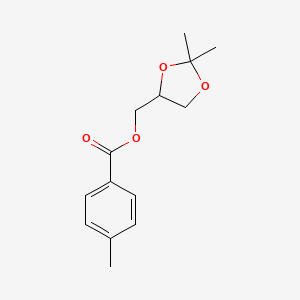
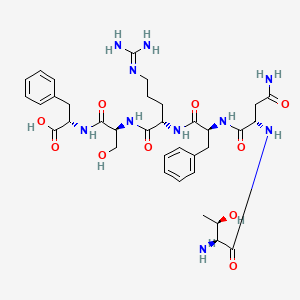
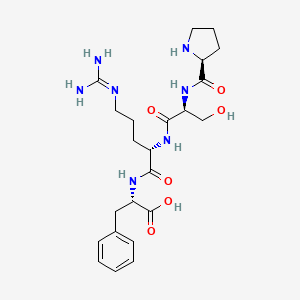

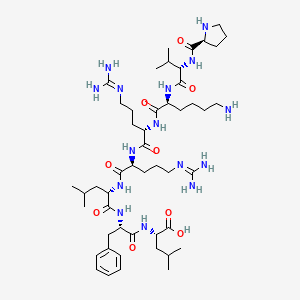
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
